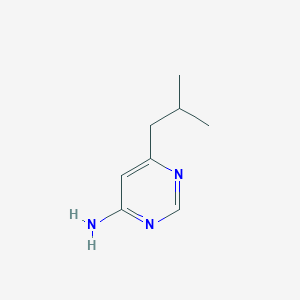![molecular formula C7H5N5O2 B1466989 5-[1,2,4]Triazol-1-yl-pyrazine-2-carboxylic acid CAS No. 1200497-38-6](/img/structure/B1466989.png)
5-[1,2,4]Triazol-1-yl-pyrazine-2-carboxylic acid
Descripción general
Descripción
5-[1,2,4]Triazol-1-yl-pyrazine-2-carboxylic acid is a compound that belongs to the class of heterocyclic compounds known as triazoles . Triazoles are nitrogenous heterocyclic moieties that contain two carbon and three nitrogen atoms . They are known to exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole compounds has attracted much attention due to their significant biological activities . The synthesis method of 1,2,4-triazole mainly uses amidine, amide, amidine hydrazone, aryl diazonium salt, and hydrazone as nitrogen sources . In recent years, there have been excellent progress in copper-catalyzed cross-couplings in the synthesis methods of 1,2,3/1,2,4-triazole with inexpensive, low toxic, and good functional tolerance .Molecular Structure Analysis
Triazole is an important nitrogen heterocyclic compound, containing three nitrogen atoms and two carbon atoms . There are two isomeric forms of triazole, namely, 1,2,3-triazole and 1,2,4-triazole . Their derivatives have been widely applied in many medicinal scaffolds .Chemical Reactions Analysis
Triazole compounds are known to undergo various chemical reactions due to their versatile nature . For instance, a study reported the synthesis of a new series of 1-phenyl-2-((5-(pyrazin-2-yl)-4H-1,2,4-triazol-1-yl)thio)ethan-1-one derivatives .Aplicaciones Científicas De Investigación
Antibacterial Activity
One significant area of research involves the exploration of 1,2,4-triazole-containing hybrids for their potential in combating bacterial infections, particularly those caused by Staphylococcus aureus. These compounds, including 5-[1,2,4]triazol-1-yl-pyrazine-2-carboxylic acid, have been identified as potent inhibitors of various bacterial proteins and enzymes, such as DNA gyrase, topoisomerase IV, and efflux pumps. Their broad-spectrum antibacterial activity against drug-resistant strains of bacteria highlights their importance in addressing the growing challenge of antibiotic resistance (Li & Zhang, 2021).
Pyrazine Derivatives in Drug Development
The diverse biological activities of pyrazine derivatives, including those containing the 1,2,4-triazole moiety, have garnered significant interest. These compounds exhibit a range of pharmacological properties such as antimicrobial, antifungal, and antiviral activities. Their versatility in drug development is further highlighted by their applications in creating new drugs for various diseases, emphasizing the need for novel synthetic methods and biological evaluations to explore their full potential (Ferreira et al., 2013).
Synthesis and Reactivity
Research into the synthesis and chemical transformations of 1,2,4-triazole derivatives reveals new pathways and rearrangements, contributing to the development of novel heteroaromatic compounds. These findings are crucial for the creation of complex molecules with potential applications in various fields, including pharmaceuticals and materials science (Moustafa et al., 2017).
Control Strategies in Food Science
In food science, the understanding and manipulation of pyrazines, such as those derived from 5-[1,2,4]triazol-1-yl-pyrazine-2-carboxylic acid, are important for enhancing or suppressing certain flavors. This research provides insights into optimizing the Maillard reaction, a key process in food preparation, to control the formation of desirable or undesirable compounds (Yu et al., 2021).
High Energy Density Materials
The exploration of high-nitrogen azine energetic materials, including pyrazine derivatives, focuses on their potential in creating more efficient and safer energetic compounds. These studies aim to improve the performance of propellants and explosives, highlighting the critical role of 1,2,4-triazole and pyrazine structures in the field of energy materials (Yongjin & Shuhong, 2019).
Safety and Hazards
Propiedades
IUPAC Name |
5-(1,2,4-triazol-1-yl)pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5O2/c13-7(14)5-1-10-6(2-9-5)12-4-8-3-11-12/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNAHISQPZDAEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)N2C=NC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1,2,4]Triazol-1-yl-pyrazine-2-carboxylic acid | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














